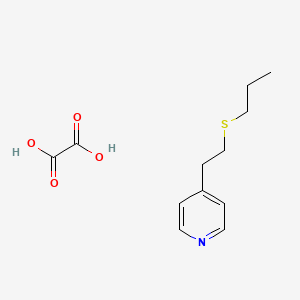

oxalic acid;4-(2-propylsulfanylethyl)pyridine

Beschreibung

Oxalic acid;4-(2-propylsulfanylethyl)pyridine is a co-crystalline or salt complex formed between oxalic acid (HOOC–COOH) and the substituted pyridine derivative, 4-(2-propylsulfanylethyl)pyridine. This compound combines the acidic properties of oxalic acid with the coordinating and hydrogen-bonding capabilities of the pyridine moiety. Such hybrid systems are of interest in materials science, coordination chemistry, and pharmaceutical design due to their tunable structural and functional properties .

Eigenschaften

CAS-Nummer |

134480-49-2 |

|---|---|

Molekularformel |

C12H17NO4S |

Molekulargewicht |

271.33 g/mol |

IUPAC-Name |

oxalic acid;4-(2-propylsulfanylethyl)pyridine |

InChI |

InChI=1S/C10H15NS.C2H2O4/c1-2-8-12-9-5-10-3-6-11-7-4-10;3-1(4)2(5)6/h3-4,6-7H,2,5,8-9H2,1H3;(H,3,4)(H,5,6) |

InChI-Schlüssel |

MUTQSUGCXQXMJT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCSCCC1=CC=NC=C1.C(=O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of oxalic acid;4-(2-propylsulfanylethyl)pyridine typically involves the reaction of 4-(2-propylsulfanylethyl)pyridine with oxalic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction

Analyse Chemischer Reaktionen

Oxalic acid;4-(2-propylsulfanylethyl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Oxalic acid;4-(2-propylsulfanylethyl)pyridine has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of materials with specific properties, such as nonlinear optical materials for optoelectronic applications.

Wirkmechanismus

The mechanism of action of oxalic acid;4-(2-propylsulfanylethyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to modulate specific biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Malonic Acid-Pyridine Salts

Malonic acid (HOOC–CH₂–COOH) forms solvate-free co-crystals with pyridine derivatives, distinct from oxalic acid systems. Key differences include:

- Ionization State : Oxalic acid forms carboxylate anions (COO⁻) in its salts, while malonic acid often remains unionized, retaining neutral carboxylic acid groups. This is evident in bond lengths (e.g., 1.202–1.314 Å for malonic acid vs. shorter, symmetric bonds in oxalates) .

- Hydrogen Bonding : Malonic acid engages in neutral H-bonding with pyridine (H–N distances: 1.685–1.847 Å), whereas oxalic acid’s anionic form enables stronger ionic interactions .

Table 1: Structural Comparison of Oxalic vs. Malonic Acid Salts

| Property | Oxalic Acid Salt | Malonic Acid Co-Crystal |

|---|---|---|

| Carboxylic Acid State | Deprotonated (COO⁻) | Neutral (COOH) |

| C–O Bond Lengths (Å) | Symmetric (~1.25) | Asymmetric (1.202–1.314) |

| H-Bond Strength | Stronger (ionic interactions) | Moderate (neutral H-bonding) |

| Crystallographic Packing | Close-packed ionic networks | Solvate-free, neutral packing |

Comparison with Pyridine-Oxalate Coordination Complexes

Reaction conditions significantly influence the stoichiometry and structure of pyridine-oxalic acid complexes:

- Solvent-Dependent Products: In methanol, pyridine and oxalic acid form a 1:1 salt (dipyridinium oxalate-oxalic acid). In CHCl₃/MeOH, a 1:2 ratio yields dipyridinium bis(hydrogen oxalate)-oxalic acid .

- Coordination Flexibility : Unlike rigid cationic complexes (e.g., tetra(pyridinium)ethylene), oxalic acid-pyridine salts exhibit variable protonation states and H-bonding geometries .

Comparison with Boron-Curcumin-Oxalate Complexes

Rubrocurcumin, a neutral boron complex, incorporates oxalate as a ligand alongside curcumin. Citric acid can replace oxalate, altering solubility and optical properties. This highlights oxalic acid’s role in stabilizing tetrahedral boron coordination, a feature absent in simpler pyridine-carboxylic acid salts .

Reactivity in Dissolution Processes

Oxalic acid’s effectiveness in dissolving metal oxides (e.g., hematite, magnetite) surpasses that of malonic or citric acids. When paired with diprotic acids (e.g., H₂SO₄), oxalate achieves near-stoichiometric iron dissolution due to enhanced proton availability .

Biologische Aktivität

Oxalic acid; 4-(2-propylsulfanylethyl)pyridine, a compound characterized by its unique structural features, has garnered attention in various fields of biological research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is composed of an oxalic acid moiety linked to a pyridine ring with a propylsulfanyl group. This structure contributes to its diverse biological activities.

| Property | Details |

|---|---|

| IUPAC Name | 4-(2-propylsulfanylethyl)pyridine-2-carboxylic acid |

| CAS Number | 134480-49-2 |

| Molecular Formula | C12H15N1O4S1 |

| Molecular Weight | 273.32 g/mol |

Mechanisms of Biological Activity

The biological activity of oxalic acid derivatives, particularly those involving pyridine structures, often relates to their interaction with biological macromolecules. The proposed mechanisms include:

- Enzyme Inhibition : Compounds like oxalic acid derivatives can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and diabetes.

- Antimicrobial Activity : Research indicates that certain pyridine derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Antioxidant Properties : The presence of oxalic acid may enhance the antioxidant capacity of the compound, contributing to cellular protection against oxidative stress.

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxalic acid derivatives against common pathogens. The results indicated that oxalic acid; 4-(2-propylsulfanylethyl)pyridine exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

2. Enzyme Inhibition

In vitro assays demonstrated that the compound effectively inhibited the enzyme aldose reductase, which is implicated in diabetic complications. This inhibition suggests potential use in managing diabetes-related conditions.

3. Antioxidant Effects

Research utilizing DPPH (1,1-Diphenyl-2-picrylhydrazyl) assays showed that the compound possesses notable free radical scavenging activity, indicating its potential as a natural antioxidant.

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Notes |

|---|---|---|

| Oxalic Acid | Antimicrobial, Antioxidant | Basic structure without pyridine modification |

| 4-Pyridyl Acetic Acid | Antimicrobial | Similar structure but lacks sulfanyl group |

| Oxalic Acid; Pyridine-4-carbonitrile | Enzyme inhibition | Related to metabolic pathways |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.